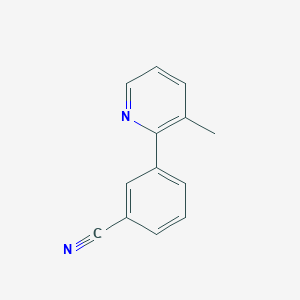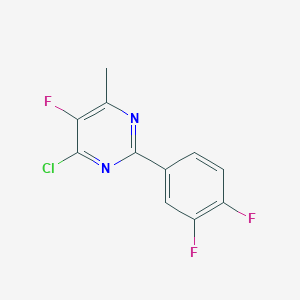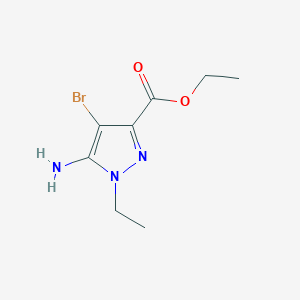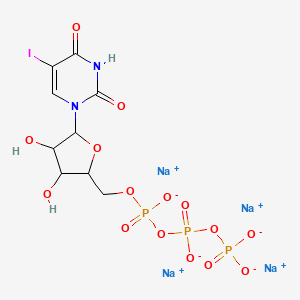
5-Iodouridine 5'-triphosphate sodium salt-100mM solution
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodouridine 5’-triphosphate sodium salt-100mM solution is a synthetic nucleoside. It is commonly used as a starting material for the synthesis of oligoribonucleotides and penta- and hexameric phosphoramidites . This compound has a molecular formula of C9H14IN2O15P3 and a molecular weight of 610.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodouridine 5’-triphosphate sodium salt involves the iodination of uridine derivatives followed by phosphorylation. The iodination is typically carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of 5-Iodouridine 5’-triphosphate sodium salt follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Iodouridine 5’-triphosphate sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various iodinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Iodouridine 5’-triphosphate sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex nucleotides and nucleic acids.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral activity and as a tool in drug development.
Industry: Utilized in the production of oligoribonucleotides and other nucleic acid derivatives.
Mechanism of Action
The mechanism of action of 5-Iodouridine 5’-triphosphate sodium salt involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. This can lead to the inhibition of viral replication or the modulation of gene expression. The compound targets specific molecular pathways involved in nucleic acid synthesis and function .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromouridine 5’-triphosphate sodium salt
- 5-Fluorouridine 5’-triphosphate sodium salt
- 5-Chlorouridine 5’-triphosphate sodium salt
Uniqueness
5-Iodouridine 5’-triphosphate sodium salt is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. This makes it particularly useful in specific applications where iodination is required .
Properties
Molecular Formula |
C9H10IN2Na4O15P3 |
|---|---|
Molecular Weight |
697.96 g/mol |
IUPAC Name |
tetrasodium;[[[3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H14IN2O15P3.4Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;;/q;4*+1/p-4 |
InChI Key |
GFFZHFMQCRIBJY-UHFFFAOYSA-J |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


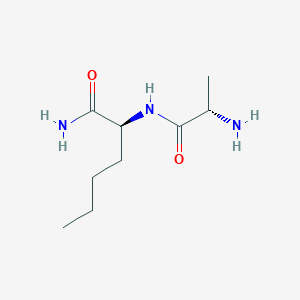


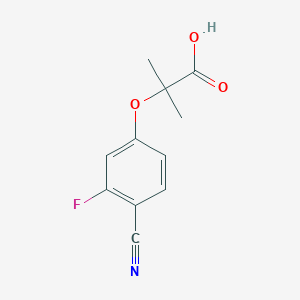
![2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]acetamide](/img/structure/B12070816.png)


![9-(5-o-{Hydroxy[(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)oxy]phosphoryl}pentofuranosyl)-9h-purin-6-amine](/img/structure/B12070831.png)
